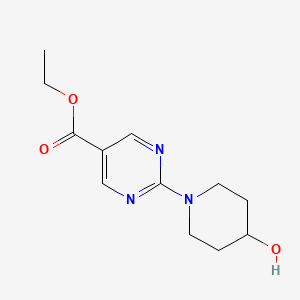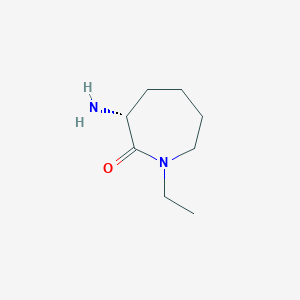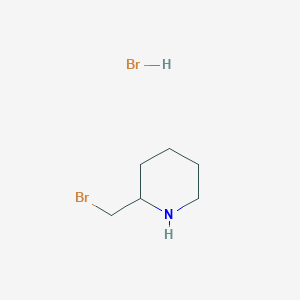
12-Phenyldodecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Phenyldodecene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzylmagnesium bromide reacts with dodec-11-enal in the presence of anhydrous methylene chloride . Another method involves the alkylation of benzene with long-chain α-olefins, such as 1-dodecene, using mesoporous Beta zeolites as catalysts .
Industrial Production Methods: In industrial settings, the production of dodec-11-enylbenzene often involves the alkylation of benzene with long-chain olefins. This process is typically catalyzed by zeolites, which offer high catalytic activity and stability . The use of mesoporous Beta zeolites has been shown to enhance the efficiency of this reaction by improving internal diffusion and exposing more active sites.
Análisis De Reacciones Químicas
Types of Reactions: 12-Phenyldodecene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate (PDC) in anhydrous methylene chloride.
Substitution: Various electrophiles, such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Aplicaciones Científicas De Investigación
12-Phenyldodecene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dodec-11-enylbenzene involves its interactions with molecular targets through its aliphatic chain and benzene ring. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions with various molecular targets . These interactions can influence the compound’s behavior in chemical reactions and its efficacy in industrial applications.
Comparación Con Compuestos Similares
- Dodec-1-enylbenzene
- Dodec-2-enylbenzene
- Dodec-11-enal
Comparison: 12-Phenyldodecene is unique due to the position of the double bond in its aliphatic chain, which can influence its reactivity and interactions with other molecules . Compared to dodec-1-enylbenzene and dodec-2-enylbenzene, dodec-11-enylbenzene may exhibit different chemical properties and applications due to the distinct location of the double bond .
Propiedades
Fórmula molecular |
C18H28 |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
dodec-11-enylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2,11,13-14,16-17H,1,3-10,12,15H2 |
Clave InChI |
USDGCWIXVQFFFE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)






![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)
![naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B1505467.png)




